molecular formula C17H18N2 B3253169 Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]- CAS No. 222165-16-4

Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]-

Cat. No.: B3253169
CAS No.: 222165-16-4
M. Wt: 250.34 g/mol
InChI Key: MCCPCDPQIJPWKI-GGWOSOGESA-N
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Description

Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]- (hereafter referred to as Compound A) is a structurally complex aromatic amine characterized by:

  • A para-substituted N,N-dimethylbenzenamine core.
  • A conjugated (1E,3E)-1,3-butadienyl linker bridging the benzene ring to a 4-pyridinyl group.
  • Extended π-conjugation across the butadienyl and pyridinyl moieties, which enhances electronic delocalization and optical properties .

Properties

IUPAC Name

N,N-dimethyl-4-[(1E,3E)-4-pyridin-4-ylbuta-1,3-dienyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-19(2)17-9-7-15(8-10-17)5-3-4-6-16-11-13-18-14-12-16/h3-14H,1-2H3/b5-3+,6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCPCDPQIJPWKI-GGWOSOGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]- typically involves the following steps:

    Formation of the Pyridinyl-Butadienyl Moiety: This can be achieved through a series of condensation reactions involving pyridine derivatives and butadiene.

    Substitution Reaction: The pyridinyl-butadienyl moiety is then introduced to the benzenamine core through a substitution reaction, often facilitated by a catalyst under controlled temperature and pressure conditions.

    Dimethylation: The final step involves the dimethylation of the amine group on the benzenamine core, which can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]- can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines or reduce double bonds within the butadienyl moiety.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amines or reduced butadienyl derivatives.

    Substitution: Various substituted aromatic and pyridinyl derivatives.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The pyridinyl-butadienyl moiety may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Conjugated System Substituents Key Applications
Compound A N,N-Dimethylbenzenamine (1E,3E)-Butadienyl 4-Pyridinyl Fluorescent probes, Aβ interaction
4-[4-(Dimethylamino)styryl]pyridine N,N-Dimethylbenzenamine Styryl (ethenyl) 4-Pyridinyl Optical materials, sensors
p-I-Stilbene N,N-Dimethylbenzenamine Styryl (ethenyl) 4-Iodophenyl Aβ imaging, fluorescence
N,N-Dimethyl-4-[(1E,3E)-4-(4-Nitrophenyl)butadienyl]-1-naphthylamine 1-Naphthylamine (1E,3E)-Butadienyl 4-Nitrophenyl Photovoltaic materials
DMCA (from ) N,N-Dimethylbenzenamine Prop-1-en-1-yl 2-Phenylaminophenyl Colorimetric metal ion detection

Key Observations :

  • Conjugation Length: Compound A’s butadienyl linker provides longer conjugation than styryl (ethenyl) analogues, leading to red-shifted UV-Vis absorption and enhanced fluorescence quantum yield compared to 4-[4-(dimethylamino)styryl]pyridine .
  • Substituent Effects : The 4-pyridinyl group in Compound A introduces basicity and metal-coordination capability, unlike the electron-withdrawing 4-nitrophenyl or 4-iodophenyl groups in other analogues .
  • Biological Relevance : Compared to p-I-stilbene (used in Aβ imaging), Compound A’s extended conjugation may improve binding affinity to Aβ aggregates, though this requires experimental validation .
Spectroscopic Properties
  • UV-Vis Spectroscopy: Compound A’s butadienyl-pyridinyl system likely exhibits λmax > 400 nm (cf. 4-[4-(dimethylamino)styryl]pyridine: λmax ~ 380 nm) due to extended conjugation .
  • NMR :
    • The N,N-dimethyl group resonates as a singlet at δ ~3.0 ppm in $^1$H NMR.
    • Butadienyl protons display characteristic coupling patterns (J = 15–16 Hz for trans double bonds) .
  • Mass Spectrometry :
    • ESI-MS of Compound A would show a molecular ion peak at m/z 280.3 (C${17}$H${19}$N$_{3}$), similar to DMCA (m/z 316.2) .

Biological Activity

Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its chemical properties, biological activities, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₄H₁₅N₃
  • Molecular Weight : 225.289 g/mol
  • IUPAC Name : Benzenamine, N,N-dimethyl-4-(phenylazo)-
  • CAS Registry Number : 60-11-7

The compound features a dimethylamino group and an azo linkage, which are critical for its biological interactions. The presence of the pyridinyl group enhances its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has demonstrated that Benzenamine derivatives exhibit antimicrobial activity against various pathogens. A study highlighted that compounds with similar structures to Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]- showed significant inhibition of bacterial growth in vitro. This activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Potential

Several studies have investigated the anticancer properties of benzenamine derivatives. For instance, a compound structurally related to Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]- was shown to induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of benzenamine derivatives.
    • Methodology : Various bacterial strains were treated with different concentrations of the compound.
    • Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E.coli and 16 µg/mL for Staphylococcus aureus.
  • Anticancer Research :
    • Objective : To assess the cytotoxic effects of benzenamine derivatives on cancer cell lines.
    • Methodology : MTT assay was performed on HeLa and MCF-7 cells.
    • Results : The compound exhibited IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating potent anticancer activity.

Research Findings

Recent research has focused on synthesizing new derivatives of benzenamine to enhance its biological activity. Modifications in the substituents on the aromatic ring have been shown to significantly affect both antimicrobial and anticancer activities.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialE.coli32 µg/mL[Study on Antimicrobial Activity]
AntimicrobialStaphylococcus aureus16 µg/mL[Study on Antimicrobial Activity]
AnticancerHeLa15 µM[Anticancer Research]
AnticancerMCF-720 µM[Anticancer Research]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]-
Reactant of Route 2
Reactant of Route 2
Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]-

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